molecular formula C8H5FN2O B12339080 4-Amino-6-fluoroisoindol-1-one

4-Amino-6-fluoroisoindol-1-one

Katalognummer: B12339080
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: VIXQICUPUQRWSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and synthetic drugs. The compound’s unique structure, featuring an amino group and a fluorine atom, makes it a subject of interest in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with maleic anhydride, followed by cyclization under acidic conditions to form the isoindole ring . Another approach involves the use of palladium-catalyzed coupling reactions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-fluoroisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydroisoindoles, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Amino-6-fluoroisoindol-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and polymer additives.

Wirkmechanismus

The mechanism of action of 4-Amino-6-fluoroisoindol-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-6-fluoroisoindol-1-one is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H5FN2O

Molekulargewicht

164.14 g/mol

IUPAC-Name

4-amino-6-fluoroisoindol-1-one

InChI

InChI=1S/C8H5FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H,10H2

InChI-Schlüssel

VIXQICUPUQRWSN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)N=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.